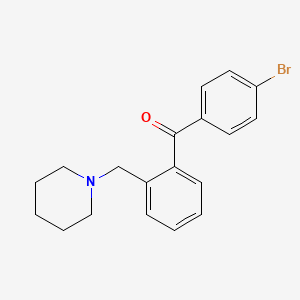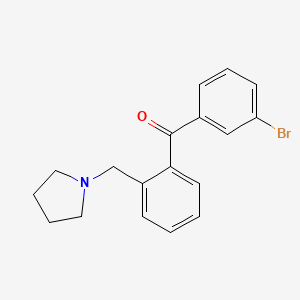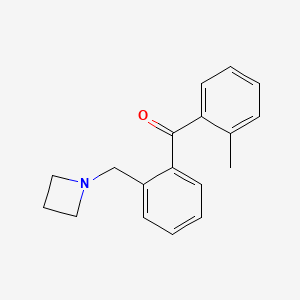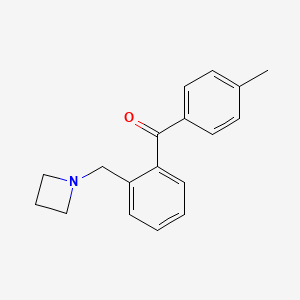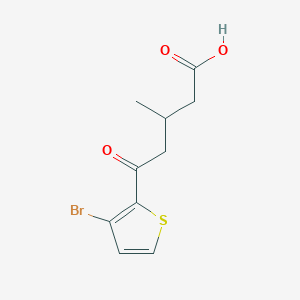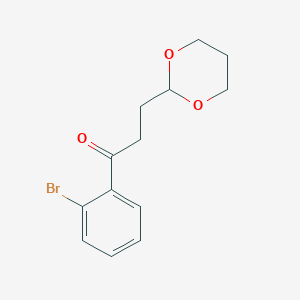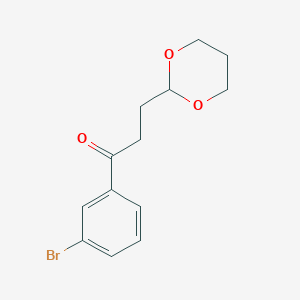
3,5-Dichlorotoluene
Übersicht
Beschreibung
3,5-Dichlorotoluene is a chlorinated derivative of toluene where two chlorine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is structurally related to other dichlorotoluenes and is used as an intermediate in the synthesis of various chemicals.
Synthesis Analysis
The synthesis of compounds structurally similar to 3,5-dichlorotoluene involves various methods. For instance, the synthesis of 3,5-di-tert-butylstyrene is achieved by alkylating toluene with tert-butylchloride to establish a 1,3,5-substitution pattern, followed by a Wittig reaction to introduce the C1 unit . In the case of 3,4-dichlorotoluene, a chlorination process using AlCl3/S2Cl2 as a catalyst is employed, with the best conditions being a temperature of 100°C and a catalyst percentage of 2.0% . Similarly, 3,5-dichloro-4-fluoro-trifluorotoluene is synthesized from 3,4,5-dichloro-trifluoro-toluene using phase transfer catalysis with KF, under specific conditions to achieve high conversion and yield . These methods highlight the versatility in synthesizing chlorinated toluene derivatives.
Molecular Structure Analysis
The molecular structure of 3,5-dichlorotoluene consists of a benzene ring with two chlorine atoms and one methyl group attached to it. The positions of the chlorine atoms are crucial for the chemical properties and reactivity of the molecule. The synthesis of related compounds demonstrates the importance of substitution patterns in achieving the desired molecular structure .
Chemical Reactions Analysis
The chemical reactions involving 3,5-dichlorotoluene and its analogs typically include substitution reactions where the chlorine atoms can be replaced or additional functional groups can be introduced. The synthesis processes described in the papers involve chlorination and phase transfer catalysis, indicating that these compounds can participate in further chemical transformations .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3,5-dichlorotoluene are not detailed in the provided papers, the properties of chlorinated toluenes generally include differences in boiling points, densities, and reactivities compared to toluene itself. The presence of chlorine atoms significantly affects these properties and the overall chemical behavior of the molecule. The synthesis of 2,3,5,6-tetrachlorotoluene, for example, shows the complexity of chlorination reactions and the impact of chlorine substituents on the properties and yields of the products .
Wissenschaftliche Forschungsanwendungen
NMR Spectroscopy Studies
The proton magnetic resonance (NMR) spectrum of 3,5-dichlorotoluene has been a subject of study to understand the influence of methyl group rotation on the spectrum. This research, conducted in the nematic phase of a specific mixture, helps in determining the structure of the molecule during free rotation (Diehl, Kellerhals, & Niederberger, 1970).
Catalysis and Chemical Reactions
The use of 3,5-dichlorotoluene in catalytic processes has been explored. For instance, studies on the synthesis of 3,5-dichlorotoluene via chlorination using AlCl3/S2Cl2 as a catalyst show effective methods for its preparation (Yan Sheng, 2000). Additionally, research on the chlorination of toluene to o-chlorotoluene, where dichlorotoluenes are formed as by-products, provides insights into the selectivity and efficiency of such catalytic processes (Wang et al., 2018).
Safety and Hazards
3,5-Dichlorotoluene is a combustible liquid . It causes skin irritation and serious eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Relevant Papers One relevant paper titled “Detailed Characterization of Chlorides and Oxides in Plastic Waste Pyrolysis Oil from Paper Mills by GC-ECD and GC-MS with Solid Phase Extraction” mentions 3,5-dichlorotoluene . The paper provides a detailed characterization of chlorides and oxides in plastic waste pyrolysis oil from paper mills .
Eigenschaften
IUPAC Name |
1,3-dichloro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMMNSVHOKXTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179854 | |
| Record name | 3,5-Dichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorotoluene | |
CAS RN |
25186-47-4 | |
| Record name | 1,3-Dichloro-5-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25186-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichlorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025186474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-Dichlorotoluene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UT66DS4S2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques are useful for analyzing 3,5-dichlorotoluene?
A1: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to study 3,5-dichlorotoluene. Research has shown that the rotation of the methyl group in 3,5-dichlorotoluene influences its NMR spectrum when the molecule is partially oriented in a nematic phase []. Additionally, UV-Vis spectroscopy can be employed to analyze 3,5-dichlorotoluene and its derivatives, allowing for comparative analysis with similar compounds like 3,4-dichloroisothiazole derivatives [].
Q2: How can gas chromatography be applied to analyze mixtures containing 3,5-dichlorotoluene?
A2: Capillary gas chromatography demonstrates effectiveness in isolating and quantifying specific isomers within complex mixtures. For instance, this technique allows for the isomer-specific determination of tetrachlorobenzyltoluenes (TCBT), including 3,5-dichlorotoluene, within the technical mixture Ugilec 141 []. This highlights the technique's value for analyzing and characterizing mixtures containing 3,5-dichlorotoluene.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4'-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1293331.png)




